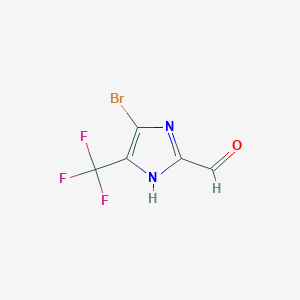5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
CAS No.: 1782250-66-1
Cat. No.: VC8248236
Molecular Formula: C5H2BrF3N2O
Molecular Weight: 242.98
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1782250-66-1 |
|---|---|
| Molecular Formula | C5H2BrF3N2O |
| Molecular Weight | 242.98 |
| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H2BrF3N2O/c6-4-3(5(7,8)9)10-2(1-12)11-4/h1H,(H,10,11) |
| Standard InChI Key | AISZGPXABGEVRT-UHFFFAOYSA-N |
| SMILES | C(=O)C1=NC(=C(N1)C(F)(F)F)Br |
| Canonical SMILES | C(=O)C1=NC(=C(N1)C(F)(F)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1H-imidazole core substituted with three distinct functional groups (Figure 1):
-
Bromine at position 5: Enhances electrophilicity and participates in halogen bonding .
-
Trifluoromethyl at position 4: Improves metabolic stability and lipophilicity .
-
Aldehyde at position 2: Serves as a reactive site for condensation and nucleophilic addition reactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.98 g/mol | |
| SMILES | C1=C(N=C(N1C(F)(F)F)Br)C=O | |
| Predicted LogP (iLOGP) | 1.45 | |
| Topological Polar Surface Area | 47.3 Ų |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1,710–1,690 cm⁻¹ (C=O stretch) and 1,250–1,150 cm⁻¹ (C-F stretch) .
-
NMR:
Synthesis and Manufacturing
Route 1: Sequential Functionalization of Imidazole
-
Bromination: Treatment of 1H-imidazole with bromosuccinimide (NBS) in yields 5-bromoimidazole .
-
Trifluoromethylation: Use of under copper catalysis introduces the trifluoromethyl group .
-
Formylation: Vilsmeier-Haack reaction with and installs the aldehyde group .
Route 2: One-Pot Heterocyclization
-
Condensation of glyoxal derivatives with 4-bromo-3-(trifluoromethyl)aniline in the presence of , followed by oxidative formylation .
Advantage: Reduces purification steps, achieving 28–35% yield .
Reactivity and Functionalization
Aldehyde-Driven Reactions
-
Condensation: Reacts with amines to form Schiff bases, useful in ligand design .
-
Nucleophilic Addition: Grignard reagents add to the aldehyde, generating secondary alcohols .
Halogen-Specific Reactivity
-
Suzuki Coupling: Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups .
-
Radical Reactions: UV-initiated bromine abstraction facilitates C–C bond formation .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
-
Antivirals: Incorporated into HCV protease inhibitors due to its electrophilic aldehyde .
Materials Science
-
Coordination Polymers: Chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form luminescent materials .
-
Organic Electronics: Electron-deficient imidazole core improves charge transport in OLEDs .
Challenges and Future Directions
Synthetic Optimization
-
Catalyst Development: Transition-metal-free protocols to reduce costs .
-
Flow Chemistry: Continuous synthesis to enhance yield and purity .
Biological Profiling
-
In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models .
-
Target Identification: CRISPR screening to map cellular targets .
Environmental Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume